molecular formula C12H22N4O6 B12537032 L-Seryl-L-alanyl-L-alanyl-L-alanine CAS No. 798541-12-5

L-Seryl-L-alanyl-L-alanyl-L-alanine

Cat. No.: B12537032
CAS No.: 798541-12-5
M. Wt: 318.33 g/mol
InChI Key: KIDUGJNRCWCIGB-XAMCCFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-alanyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: serine, alanine, alanine, and alanineThe molecular formula of this compound is C12H22N4O6, and it has a molecular weight of 318.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for the remaining alanine residues.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as cost, yield, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and lower cost .

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Seryl-L-alanyl-L-alanyl-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. The serine residue can participate in hydrogen bonding and electrostatic interactions, while the alanine residues contribute to the peptide’s hydrophobicity. These interactions can influence the peptide’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Seryl-L-alanyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its simplicity and stability make it an ideal model compound for various studies .

Properties

CAS No.

798541-12-5

Molecular Formula

C12H22N4O6

Molecular Weight

318.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H22N4O6/c1-5(10(19)16-7(3)12(21)22)14-9(18)6(2)15-11(20)8(13)4-17/h5-8,17H,4,13H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,21,22)/t5-,6-,7-,8-/m0/s1

InChI Key

KIDUGJNRCWCIGB-XAMCCFCMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.